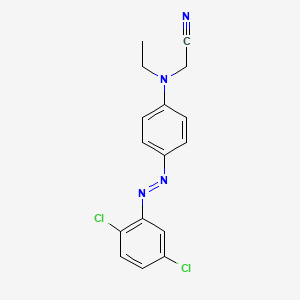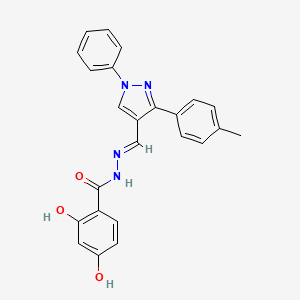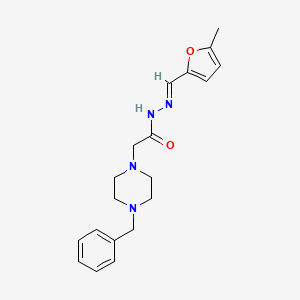
N-(4-(2,5-Dichlorophenylazo)-phenyl)-N-ethylglycinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2,5-Dichlorophenylazo)-phenyl)-N-ethylglycinonitrile is an organic compound characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which is substituted with two chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,5-Dichlorophenylazo)-phenyl)-N-ethylglycinonitrile typically involves the diazotization of 2,5-dichloroaniline followed by coupling with N-ethylglycinonitrile. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction. The overall process can be summarized as follows:
Diazotization: 2,5-dichloroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling: The diazonium salt is then reacted with N-ethylglycinonitrile in a basic medium, typically using sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(2,5-Dichlorophenylazo)-phenyl)-N-ethylglycinonitrile can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonated derivatives, depending on the reagents used.
Applications De Recherche Scientifique
N-(4-(2,5-Dichlorophenylazo)-phenyl)-N-ethylglycinonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various azo dyes and pigments.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of colorants for textiles, plastics, and inks.
Mécanisme D'action
The mechanism of action of N-(4-(2,5-Dichlorophenylazo)-phenyl)-N-ethylglycinonitrile involves its interaction with biological molecules through the azo group. The compound can undergo reduction to form amines, which can then interact with cellular components, leading to various biological effects. The molecular targets and pathways involved may include enzyme inhibition and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dibutyl-4-(2,5-dichlorophenylazo)-3,5-xylidine
- N-(2,5-Dichlorophenyl)-4-hydroxybenzamide
- 6-Hydroxy-4-methyl-2-oxo-5-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl]-1,2-dihydropyridine-3-carbonitrile
Uniqueness
N-(4-(2,5-Dichlorophenylazo)-phenyl)-N-ethylglycinonitrile is unique due to its specific substitution pattern and the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity compared to other similar azo compounds.
Propriétés
Numéro CAS |
199735-62-1 |
|---|---|
Formule moléculaire |
C16H14Cl2N4 |
Poids moléculaire |
333.2 g/mol |
Nom IUPAC |
2-[4-[(2,5-dichlorophenyl)diazenyl]-N-ethylanilino]acetonitrile |
InChI |
InChI=1S/C16H14Cl2N4/c1-2-22(10-9-19)14-6-4-13(5-7-14)20-21-16-11-12(17)3-8-15(16)18/h3-8,11H,2,10H2,1H3 |
Clé InChI |
NKIBJAPDPOJTJE-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC#N)C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)methyl]-3-pyridinol hydrochloride](/img/structure/B11961923.png)


![4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961935.png)
![N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline](/img/structure/B11961945.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11961948.png)
![4-Methoxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11961953.png)


![2-[(5E)-5-(4-butoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11961962.png)
![2-ethoxy-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11961967.png)
